2-Bromo-4-ethynyl-1-methylbenzene
Overview
Description
2-Bromo-4-ethynyl-1-methylbenzene is an organic compound with the molecular formula C9H7Br It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, an ethynyl group at the fourth position, and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethynyl-1-methylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethynyl-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Addition Reactions: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation of the ethynyl group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Addition: Saturated or partially saturated products from the addition to the ethynyl group.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-Bromo-4-ethynyl-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethynyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product. The ethynyl group can also participate in reactions by forming reactive intermediates that facilitate addition reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-ethynylbenzene: Lacks the methyl group at the first position.
4-Ethynyl-1-methylbenzene: Lacks the bromine atom at the second position.
2-Bromo-1-methylbenzene: Lacks the ethynyl group at the fourth position.
Uniqueness
2-Bromo-4-ethynyl-1-methylbenzene is unique due to the presence of all three substituents (bromine, ethynyl, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-4-ethynyl-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHDGSPRPIVRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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